2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid

Stereoselective Synthesis Chiral Resolution Absolute Configuration

2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid (CAS 175221-16-6), also known as trans-2-(methoxycarbonyl)cyclopropaneacetic acid, is a chiral cyclopropane-containing building block with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol. It features a trans-configured cyclopropyl ring bearing a methoxycarbonyl group at the 2-position and an acetic acid moiety, imparting distinct conformational constraints and reactivity profiles compared to linear or monocyclic analogs.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 175221-16-6
Cat. No. B064543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid
CAS175221-16-6
SynonymsCyclopropaneacetic acid, 2-(methoxycarbonyl)-, trans- (9CI)
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC1CC(=O)O
InChIInChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1
InChIKeyFPGQQCQCZAQBBJ-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid (CAS 175221-16-6) for Pharmaceutical R&D Procurement


2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid (CAS 175221-16-6), also known as trans-2-(methoxycarbonyl)cyclopropaneacetic acid, is a chiral cyclopropane-containing building block with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol [1]. It features a trans-configured cyclopropyl ring bearing a methoxycarbonyl group at the 2-position and an acetic acid moiety, imparting distinct conformational constraints and reactivity profiles compared to linear or monocyclic analogs . The compound is commercially available from multiple specialty chemical suppliers at purities ranging from 95% to 98%, with batch-specific analytical characterization (NMR, HPLC, GC) offered by vendors .

Why Generic Cyclopropaneacetic Acid Derivatives Cannot Substitute for 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid in Rigorous Research


Generic substitution of cyclopropaneacetic acid derivatives fails to meet the stringent requirements of modern medicinal chemistry and chemical biology due to three irreducible factors. First, the (1S,2R) stereochemistry of the target compound confers a unique three-dimensional orientation that cannot be replicated by its enantiomer (1R,2S) or racemic mixtures, directly impacting binding affinity in chiral environments . Second, the trans-cyclopropane scaffold, when combined with the methoxycarbonyl substituent, enforces a conformationally restricted geometry that has been shown to enhance enzyme inhibition potency by up to 15-fold relative to flexible isopropylcarbonyl analogs in related systems [1]. Third, the compound's dual functional handles—a carboxylic acid and a methoxycarbonyl ester—enable orthogonal derivatization strategies that are not available in simpler cyclopropylacetic acid building blocks . Substituting with a cheaper, structurally similar but stereochemically undefined analog introduces uncontrolled variables that compromise reproducibility and derisking in lead optimization campaigns.

Quantitative Differentiation Evidence for 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid vs. In-Class Analogs


Stereochemical Identity: (1S,2R) vs. (1R,2S) Enantiomer and Racemic Mixture

The target compound is the single enantiomer (1S,2R)-2-(methoxycarbonyl)cyclopropylacetic acid, distinguished from its enantiomer (1R,2S) and the racemic trans mixture. The absolute configuration is defined by the IUPAC name and isomeric SMILES: COC(=O)[C@@H]1C[C@H]1CC(=O)O . In contrast, the racemic trans-2-(methoxycarbonyl)cyclopropaneacetic acid (also assigned CAS 175221-16-6 in some databases) contains both enantiomers in equal proportion . Vendors supplying the (1S,2R) enantiomer explicitly confirm the stereochemistry via chiral HPLC or optical rotation measurements, whereas generic listings under CAS 175221-16-6 without stereochemical specification may refer to the racemate .

Stereoselective Synthesis Chiral Resolution Absolute Configuration

Potency Enhancement of Cyclopropanecarbonyl Scaffold vs. Isopropylcarbonyl Analogs

In a head-to-head study of enzyme inhibitors, cyclopropanecarbonyl derivatives demonstrated a 14- to 15-fold increase in potency over corresponding isopropylcarbonyl analogs against two unrelated enzymes: 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH) [1]. The (1S,2R)-2-(methoxycarbonyl)cyclopropylacetic acid scaffold contains the same trans-cyclopropane-1-carbonyl pharmacophore motif shown to enforce a fixed bisected conformation that enables enhanced metal chelation and hydrogen bonding at the active site, a conformation unavailable to flexible acyclic analogs [1]. While direct data for the exact compound are not reported in this study, the class-level evidence establishes a quantitative precedent for prioritizing trans-cyclopropane-containing building blocks in medicinal chemistry campaigns.

Enzyme Inhibition Conformational Restriction Structure-Activity Relationship

Commercial Purity Benchmarks: 95% vs. 98% Grades

Multiple vendors offer 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid at two distinct purity tiers: a standard 95% grade and a high-purity 98% grade . The 95% grade is widely available and accompanied by batch-specific NMR, HPLC, or GC data upon request . The 98% grade, supplied by vendors such as MolCore, is intended for applications requiring lower impurity burdens, such as late-stage functionalization in medicinal chemistry or use as an analytical standard . In comparison, generic cyclopropaneacetic acid derivatives often lack defined purity specifications or batch-to-batch consistency documentation .

Analytical Chemistry Quality Control Building Block Purity

Orthogonal Functional Handles: Carboxylic Acid + Methoxycarbonyl Ester

The target compound features two distinct carboxylic acid derivatives: a free carboxylic acid (acetic acid moiety) and a methoxycarbonyl ester . This orthogonal pair enables sequential derivatization without protective group manipulation. The free acid can be activated for amide coupling or reduction, while the ester remains intact under basic aqueous conditions and can be selectively hydrolyzed under acidic or enzymatic conditions . In contrast, simpler building blocks such as cyclopropylacetic acid (CAS 5239-82-7) lack the second functional handle, limiting synthetic versatility .

Synthetic Chemistry Orthogonal Protection Building Block Utility

Conformational Constraint: Cyclopropane Ring vs. Acyclic Analogs

The trans-cyclopropane ring in 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid restricts the conformational freedom of the acetic acid side chain, fixing the spatial relationship between the two carbonyl-bearing groups . This rigid scaffold contrasts with acyclic analogs such as glutaric acid derivatives, which populate multiple low-energy conformations . In a systematic study of trans-2-substituted-cyclopropane-1-carboxylic acids, the conformational restriction imposed by the cyclopropane ring was essential for achieving nanomolar inhibition of O-acetylserine sulfhydrylase, whereas flexible analogs lost potency due to entropic penalties [1]. Although the target compound was not directly tested, it shares the core trans-cyclopropane-1,2-dicarboxylic acid motif shown to enforce a bioactive conformation.

Molecular Rigidity Bioisosterism Drug Design

Optimal Procurement and Research Applications for 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid


Chiral Building Block for Stereoselective Synthesis

Procure the (1S,2R) enantiomer specifically when absolute stereochemistry is critical to the biological or chemical outcome of a synthetic sequence. This scenario applies to the construction of chiral cyclopropane-containing pharmacophores, where use of the racemic mixture or incorrect enantiomer would introduce diastereomeric impurities that are costly to separate and confound SAR interpretation . Batch-specific analytical data from vendors confirm enantiopurity.

Medicinal Chemistry Lead Optimization Incorporating Conformationally Restricted Scaffolds

Utilize this compound as a conformationally constrained building block to replace flexible acyclic linkers in lead compounds. Class-level evidence indicates that trans-cyclopropane scaffolds can enhance target binding affinity by 14- to 15-fold over isopropylcarbonyl analogs due to preorganization of the bioactive conformation [1]. This makes the compound suitable for fragment growing, scaffold hopping, and bioisostere replacement campaigns.

Synthesis of Bifunctional Probes and Linkers

Leverage the orthogonal carboxylic acid and methyl ester functionalities to prepare bifunctional probes, PROTAC linkers, or heterobifunctional crosslinkers. The free acid can be coupled to one payload (e.g., an E3 ligase ligand), while the ester is subsequently hydrolyzed to a second acid for attachment to a target-binding moiety . This sequential derivatization strategy minimizes protective group manipulations and improves overall yield.

Analytical Standard and Method Development

Use the high-purity 98% grade as an analytical reference standard for HPLC, GC, or NMR method development when quantifying cyclopropane-containing metabolites or impurities in pharmaceutical formulations. The defined stereochemistry and purity ensure accurate calibration and method validation .

Technical Documentation Hub

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